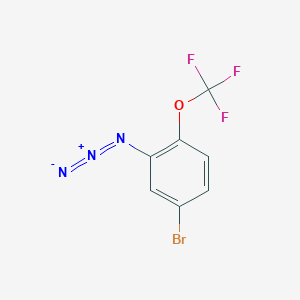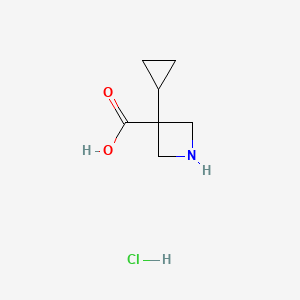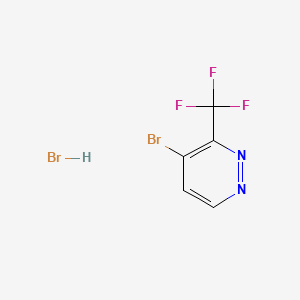
2-Azido-4-bromo-1-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azido-4-bromo-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrF3N3O It is a derivative of benzene, featuring azido, bromo, and trifluoromethoxy substituents
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-4-bromo-1-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common method includes the bromination of 1-(trifluoromethoxy)benzene followed by azidation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The azidation step involves the substitution of a suitable leaving group with an azide ion, often using sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring safety measures for handling azides and brominated compounds.
Types of Reactions:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Coupling Reactions: The bromo group allows for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, which can introduce various substituents to the benzene ring.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) with a catalyst.
Azidation: Sodium azide in DMF.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Amines or other nitrogen-containing derivatives.
Coupling: Various substituted benzene derivatives.
Reduction: 2-Amino-4-bromo-1-(trifluoromethoxy)benzene.
科学的研究の応用
2-Azido-4-bromo-1-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Azido-4-bromo-1-(trifluoromethoxy)benzene is largely dependent on the specific reactions it undergoes. The azido group can participate in click chemistry reactions, forming stable triazole rings. The bromo group allows for cross-coupling reactions, facilitating the formation of carbon-carbon bonds. These reactions are often catalyzed by transition metals like palladium, which facilitate the formation and breaking of bonds through oxidative addition and reductive elimination processes.
類似化合物との比較
1-Azido-4-bromobenzene: Similar structure but lacks the trifluoromethoxy group.
1-Bromo-4-(trifluoromethoxy)benzene: Lacks the azido group.
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Contains a fluorine substituent instead of an azido group.
Uniqueness: 2-Azido-4-bromo-1-(trifluoromethoxy)benzene is unique due to the presence of both azido and trifluoromethoxy groups, which impart distinct reactivity and properties. The azido group is highly reactive and useful in click chemistry, while the trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it valuable in various chemical and biological applications.
特性
分子式 |
C7H3BrF3N3O |
|---|---|
分子量 |
282.02 g/mol |
IUPAC名 |
2-azido-4-bromo-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H3BrF3N3O/c8-4-1-2-6(15-7(9,10)11)5(3-4)13-14-12/h1-3H |
InChIキー |
SOBNIKXSMJPDHA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)N=[N+]=[N-])OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Methylbenzenesulfonyl)-4-(2-methylpropoxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B13459094.png)

![Ethyl 2-[(4-chloro-1,3-thiazol-2-yl)sulfanyl]acetate](/img/structure/B13459105.png)


![rac-tert-butyl N-[(1R,3S)-3-(2-bromoacetyl)cyclopentyl]carbamate](/img/structure/B13459133.png)
![Methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13459137.png)
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B13459154.png)
![5-chloro-3-cyclopropyl-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13459155.png)
![[2-Fluoro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B13459161.png)

![1-{10,13-Dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}methanamine dihydrochloride](/img/structure/B13459177.png)


